2-Bromo-5-chlorobenzo[d]thiazole

Catalog No.
S694414
CAS No.
2941-56-2
M.F
C7H3BrClNS
M. Wt
248.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chlorobenzo[d]thiazole

CAS Number

2941-56-2

Product Name

2-Bromo-5-chlorobenzo[d]thiazole

IUPAC Name

2-bromo-5-chloro-1,3-benzothiazole

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

JTQBUCZAQFBAOE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br
  • Pharmaceutical Research

    Many thiazole derivatives exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties PubChem - Thiazole, CID 987. The introduction of bromine and chlorine atoms can sometimes influence these properties, making 2-Bromo-5-chlorobenzo[d]thiazole a potential candidate for investigation in drug discovery.

  • Material Science Research

    Certain thiazole-containing molecules have been explored for their applications in organic electronics and optoelectronic devices ScienceDirect - Thiazole-Based Organic Materials for Optoelectronic Applications: . The unique combination of halogen atoms and the thiazole ring in 2-Bromo-5-chlorobenzo[d]thiazole might warrant investigation for its potential role in developing novel materials with specific electronic properties.

2-Bromo-5-chlorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol. This compound features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with bromine and chlorine substituents at the 2 and 5 positions, respectively. Its structural uniqueness contributes to its diverse chemical reactivity and biological activity.

There is no current information available on the specific mechanism of action of 2-Bromo-5-chlorobenzo[d]thiazole. However, some benzothiazoles exhibit biological activity, such as anti-bacterial or anti-fungal properties [].

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by various nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction Reactions: Under specific conditions, the compound can be oxidized or reduced, leading to different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, which are essential for synthesizing more complex organic molecules .

This compound has shown potential biological activities, particularly in medicinal chemistry. It is considered a promising scaffold for developing antimicrobial and anticancer agents. The presence of halogen substituents enhances its interaction with biological targets, making it an interesting candidate for further pharmacological studies .

The synthesis of 2-Bromo-5-chlorobenzo[d]thiazole typically involves the following methods:

  • Bromination and Chlorination: A common synthesis route involves treating 2-aminobenzenethiol with bromine and chlorine under controlled conditions. This reaction is often performed in solvents like toluene or dichloromethane.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

In industrial settings, optimization of reaction conditions (temperature, pressure, reactant concentration) is crucial for scaling up production. Continuous flow reactors may also be employed to ensure consistent quality and yield.

2-Bromo-5-chlorobenzo[d]thiazole has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting various diseases.
  • Materials Science: The compound is utilized in creating organic semiconductors and materials with electronic properties.
  • Chemical Biology: It acts as a probe in studies investigating specific proteins and enzymes .

Studies have indicated that 2-Bromo-5-chlorobenzo[d]thiazole interacts with several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These interactions suggest its potential role in drug metabolism and toxicity assessments . Additionally, its ability to permeate biological membranes indicates its suitability for further pharmacological exploration.

Several compounds share structural similarities with 2-Bromo-5-chlorobenzo[d]thiazole:

Compound NameStructural DifferencesSimilarity Index
6-Bromo-2-chlorobenzo[d]thiazoleBromine at position 6 instead of 20.88
2-Chloro-6-bromobenzothiazoleChlorine at position 2 instead of bromine at 60.78
2-Bromo-4-chlorobenzo[d]thiazoleChlorine at position 4 instead of 50.94
2-Bromobenzo[d]thiazoleLacks chlorine substituent0.76

Uniqueness

The uniqueness of 2-Bromo-5-chlorobenzo[d]thiazole lies in its specific substitution pattern, which significantly influences its reactivity and interactions with biological systems. This distinctiveness makes it an attractive candidate for developing novel materials and pharmaceuticals tailored for specific applications .

XLogP3

4.2

Wikipedia

2-Bromo-5-chlorobenzothiazole

Dates

Modify: 2023-08-15

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